1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone
Overview
Description
1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone, or 1-(2-CPM-6-MBP) is an organic compound belonging to the class of cyclopropylmethoxy benzyloxy phenyl ethanone derivatives. It is a highly versatile compound with a wide range of applications in the fields of medicine, biology, and biochemistry. It has been used in a variety of laboratory experiments and clinical studies, and has been demonstrated to have a number of beneficial properties.
Scientific Research Applications
X-ray and DFT-Calculated Structures : A study by Șahin et al. (2011) investigated the isomeric structures of related compounds using X-ray diffraction and density functional theory (DFT). They found that the total energies of these compounds decrease with increasing solvent polarity, and their molecular electrostatic potentials were also analyzed (Șahin, Onur, Buyukgungor, Orhan, Albayrak, Çiğdem, & Odabasoglu, Mustafa, 2011).
Synthesis and Antimicrobial Activity : Lan‐Qin Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands related to the compound . These complexes showed antimicrobial activity, highlighting potential pharmaceutical applications (Lan‐Qin Chai, Kong-Yan Zhang, Li-jian Tang, Jian-Yu Zhang, & Hong-Song Zhang, 2017).
Fungitoxicity of Derivatives : Research by R. K. Mehton et al. (2009) on C-phenyl derivatives of a similar compound showed significant fungitoxic effects against various fungi, suggesting applications in agriculture or antifungal drug development (R. K. Mehton, J. Sharma, & M. Rai, 2009).
Antifungal Agent and Constituents : Yi-bin Zhao et al. (2007) isolated compounds from Cynanchum otophyllum, including a derivative similar to the compound , which exhibited antifungal activity. This suggests potential use in developing antifungal agents (Yi-bin Zhao, Yue-Mao Shen, Hong He, Q. Mu, & X. Hao, 2007).
Antimicrobial Activity of Synthesized Derivatives : A study by Hitesh Dave et al. (2013) on derivatives of a similar compound showed antimicrobial activity against various bacterial species, suggesting potential applications in antibacterial drug development (Hitesh Dave, R. N. Patel, K. Nimavat, K. Vyas, & P. Patel, 2013).
properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-14(21)20-18(23-12-15-6-7-15)4-3-5-19(20)24-13-16-8-10-17(22-2)11-9-16/h3-5,8-11,15H,6-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGGAITAQQECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CC2)OCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclopropylmethoxy)-6-(4-methoxybenzyloxy)phenyl)ethanone |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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